molecular formula C11H15NO B1280248 Phenyl(pyrrolidin-2-yl)methanol CAS No. 113864-94-1

Phenyl(pyrrolidin-2-yl)methanol

Cat. No. B1280248
CAS RN: 113864-94-1
M. Wt: 177.24 g/mol
InChI Key: YPMHBZQROFTOSU-UHFFFAOYSA-N
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Description

Phenyl(pyrrolidin-2-yl)methanol is a chemical compound that has been used in various scientific studies . It is a bifunctional organocatalyst and can be used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .


Synthesis Analysis

The synthesis of Phenyl(pyrrolidin-2-yl)methanol and its derivatives has been reported in several studies . For instance, one study describes the synthesis of this compound via the Petasis reaction . Another study reports the synthesis of this compound via the intramolecular cyclization of an intermediate .


Molecular Structure Analysis

The molecular structure of Phenyl(pyrrolidin-2-yl)methanol has been analyzed in several studies . The compound has a molecular weight of 177.25 g/mol . The optimized structure of this molecule has been obtained using the Gauss-View program .


Chemical Reactions Analysis

The chemical reactivity of Phenyl(pyrrolidin-2-yl)methanol has been studied in the context of drug discovery . The compound has been used in the synthesis of bioactive molecules with target selectivity .


Physical And Chemical Properties Analysis

Phenyl(pyrrolidin-2-yl)methanol is a solid at 20 degrees Celsius . It has a molecular formula of C11H15NO and a molecular weight of 177.25 g/mol .

Scientific Research Applications

Medicinal Chemistry: Pharmacophore Exploration

“Phenyl(pyrrolidin-2-yl)methanol” serves as a versatile scaffold in drug discovery due to its sp3-hybridization , which allows efficient exploration of pharmacophore space. Its non-planarity contributes to stereochemistry and enhances three-dimensional coverage, a phenomenon known as “pseudorotation”. This structural feature is beneficial for activity in new series of compounds, such as cis-3,4-diphenylpyrrolidine derivatives used as inverse agonists for autoimmune diseases .

Organic Synthesis: Intermediate for Derivative Compounds

In organic chemistry, “Phenyl(pyrrolidin-2-yl)methanol” is used as an intermediate in the synthesis of various derivative compounds. For example, it has been involved in the intramolecular cyclization process to create pyrrolizine structures, which are then used as starting materials for further chemical synthesis .

Safety and Hazards

Phenyl(pyrrolidin-2-yl)methanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to handle this compound with personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

phenyl(pyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMHBZQROFTOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(pyrrolidin-2-yl)methanol

CAS RN

113864-94-1
Record name phenyl(pyrrolidin-2-yl)methanol
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Synthesis routes and methods I

Procedure details

65.6 g of 5-benzoyl-2-pyrrolidone prepared as indicated in above part (a) are added in small fractions, under a nitrogen atmosphere, to a suspension of 26.4 g of lithium aluminium hydride in 4 liters of anhydrous tetrahydrofuran. The mixture is then refluxed with stirring for 2 hours. It is then cooled to 0° C. and then are slowly added 30.5 ml of water, then 11 ml of a 10 N solution of sodium hydroxide and finally 110 ml of water. After having stirred for 2 hours at the ambient temperature, the precipitate formed is separated by filtration. The filtrate obtained is dried over magnesium sulfate and the solvent is distilled under reduced pressure. 53 g of α-phenyl-2-pyrrolidine methanol are obtained. These 53 g are recrystallized from 580 ml of isopropyl ether. 36 g of α-phenyl-2-pyrrolidine methanol (erythro) melting at 110° C. are thus obtained.
Quantity
65.6 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Quantity
26.4 g
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reactant
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Quantity
4 L
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solvent
Reaction Step Three
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Quantity
30.5 mL
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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110 mL
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reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

N-Boc-pyrrolidine (5.0 g) is dissolved in diethyl ether (60 mL) and the solution is cooled to −78° C. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (4.4 mL) is added to the mixture followed by sec-butyl lithium (27.0 mL, 1.3 M in cyclohexane) maintaining the temperature below 60° C. After 2 h, benzaldehyde (3.6 mL) is added and the mixture is stirred at −70° C. for an additional 30 mL The reaction mixture is allowed to warm to room temperature and is then quenched with water and poured into EtOAc (200 mL). The separated organic layer is washed with saturated aq. ammonium chloride (3×50 mL) followed by brine (50 mL), dried (MgSO4), and concentrated. The crude product is purified by column chromatography (heptane/EtOAc, 8/1; 6/1) to afford 6.3 g of N-Boc-2-(hydroxy(phenyl)methyl)-pyrrolidine as a mixture of diasteromers. The resulting N-Boc-2-(hydroxy(phenyl)-methyl)pyrrolidine (5.6 g) is dissolved in dichloromethane (500 mL) and trifluoroacetic acid (60 mL) is added. The mixture is concentrated, dissolved in dichloromethane (200 mL), and washed with saturated aq. sodium bicarbonate (3×100 DL). The aqueous layers are extracted with dichloromethane (4×50 mL) and the combined organic layers are concentrated. The crude product is distilled in a Kugelrohr apparatus (150-175° C., 0.2 Torr) to afford 2.47 g of the title compound as a mixture of diasteromers. Physical characteristics. MS (ESI+) m/z 178 (M+H)+.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol contribute to the enantioselective alkynylation of cyclic imines?

A1: (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol acts as a chiral ligand in conjunction with dimethylzinc (Me2Zn) to facilitate the enantioselective addition of terminal alkynes to cyclic imines []. The ligand's specific structure and chiral environment create a catalytic complex that favors the formation of one enantiomer of the propargylic sulfamidate product over the other. This results in high enantioselectivities (up to 97% ee) observed in the reaction.

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